molecular formula C19H35BrO2 B14140849 3-Bromoprop-1-EN-2-YL hexadecanoate CAS No. 88879-63-4

3-Bromoprop-1-EN-2-YL hexadecanoate

Cat. No.: B14140849
CAS No.: 88879-63-4
M. Wt: 375.4 g/mol
InChI Key: NKSJBGCGSMVNOJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Bromoprop-1-en-2-yl hexadecanoate typically involves the esterification of hexadecanoic acid with 3-bromoprop-1-en-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction . Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the purity of the final product.

Chemical Reactions Analysis

3-Bromoprop-1-en-2-yl hexadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HBr, HCl), and oxidizing agents (e.g., potassium permanganate, osmium tetroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromoprop-1-en-2-yl hexadecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromoprop-1-en-2-yl hexadecanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

3-Bromoprop-1-en-2-yl hexadecanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester functional group and the long carbon chain of the hexadecanoate, which imparts distinct physical and chemical properties.

Properties

CAS No.

88879-63-4

Molecular Formula

C19H35BrO2

Molecular Weight

375.4 g/mol

IUPAC Name

3-bromoprop-1-en-2-yl hexadecanoate

InChI

InChI=1S/C19H35BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18(2)17-20/h2-17H2,1H3

InChI Key

NKSJBGCGSMVNOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(=C)CBr

Origin of Product

United States

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